
Acetic acid--cyclohexylsilanetriol (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–cyclohexylsilanetriol (3/1) is a compound that combines acetic acid and cyclohexylsilanetriol in a 3:1 ratio Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly found in vinegar Cyclohexylsilanetriol is a silicon-based compound with three hydroxyl groups attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclohexylsilanetriol (3/1) typically involves the reaction of cyclohexyltrichlorosilane with acetic acid in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{SiCl}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{C}6\text{H}{11}\text{Si(OH)}_3 + 3 \text{CH}_3\text{COCl} ] This reaction is usually carried out under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclohexylsilanetriol (3/1) involves large-scale reactors where cyclohexyltrichlorosilane and acetic acid are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other purification techniques to achieve the required purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–cyclohexylsilanetriol (3/1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acetic acid and cyclohexylsilanetriol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Esterification: The acetic acid component can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Condensation: Requires the presence of a dehydrating agent or catalyst to promote the formation of siloxane bonds.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Acetic acid and cyclohexylsilanetriol.
Condensation: Siloxane polymers or oligomers.
Esterification: Esters of acetic acid and corresponding alcohols.
Applications De Recherche Scientifique
Acetic acid–cyclohexylsilanetriol (3/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: Utilized as a coupling agent in the production of composite materials, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of acetic acid–cyclohexylsilanetriol (3/1) involves its ability to form hydrogen bonds and coordinate with other molecules through its hydroxyl groups. This allows it to interact with various molecular targets and pathways, including:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing complexes and enhancing solubility.
Coordination Chemistry: The silicon atom can coordinate with metal ions, facilitating catalytic reactions and enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylsilanetriol: Similar in structure but lacks the acetic acid component.
Acetic Acid: A simple organic acid without the silicon-based component.
Trimethylsilanol: Another silanol compound with different alkyl groups attached to the silicon atom.
Uniqueness
Acetic acid–cyclohexylsilanetriol (3/1) is unique due to its combination of acetic acid and cyclohexylsilanetriol, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
18023-77-3 |
|---|---|
Formule moléculaire |
C12H26O9Si |
Poids moléculaire |
342.41 g/mol |
Nom IUPAC |
acetic acid;cyclohexyl(trihydroxy)silane |
InChI |
InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |
Clé InChI |
DBXWGQSBQJMBKI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


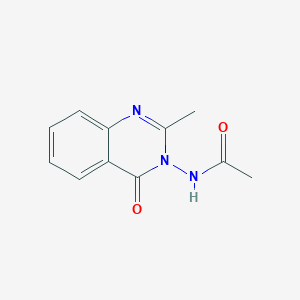

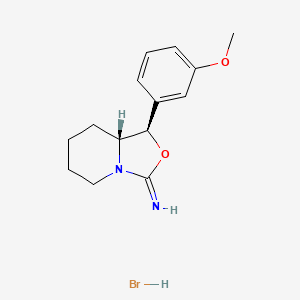
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
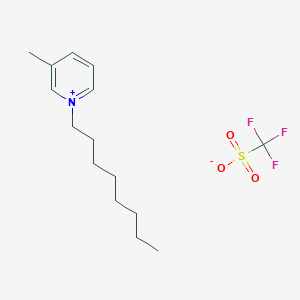
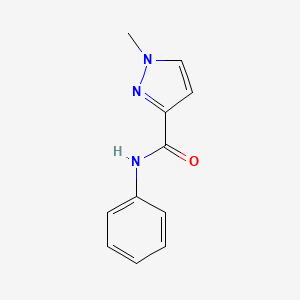
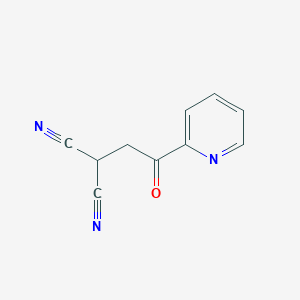

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
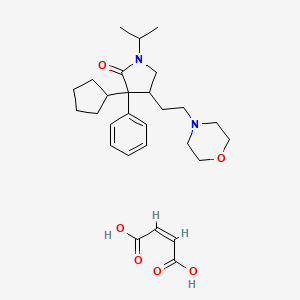
![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
